molecular formula C9H9ClN2 B8325710 4-(3-Chloropropyl)-2-cyanopyridine

4-(3-Chloropropyl)-2-cyanopyridine

Cat. No.: B8325710
M. Wt: 180.63 g/mol
InChI Key: FMQILKVICZWTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropyl)-2-cyanopyridine is a pyridine derivative featuring a cyano group (-CN) at the 2-position and a 3-chloropropyl chain (-CH₂CH₂CH₂Cl) at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. The electron-withdrawing cyano group enhances the reactivity of the pyridine ring, making it a versatile substrate for nucleophilic aromatic substitution or cross-coupling reactions. The chloropropyl chain serves as a functional handle for further alkylation or conjugation reactions.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-(3-chloropropyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H9ClN2/c10-4-1-2-8-3-5-12-9(6-8)7-11/h3,5-6H,1-2,4H2

InChI Key

FMQILKVICZWTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Core Heterocycle Substituent(s) Key Functional Groups
This compound Pyridine 2-Cyano, 4-(3-chloropropyl) -CN, -Cl, aromatic ring
4-(3-Chloropropyl)morpholine Morpholine 4-(3-Chloropropyl) Ether (-O-), -Cl
1-(3-Chloropropyl)-1H-imidazole Imidazole 1-(3-Chloropropyl) N-heterocycle, -Cl
1-(3-Chloropropyl)pyrrolidine Pyrrolidine 1-(3-Chloropropyl) Saturated amine, -Cl
  • Cyano Group: Unique to this compound, the -CN group significantly increases the electron deficiency of the pyridine ring, enhancing its susceptibility to nucleophilic attack compared to morpholine or imidazole analogs .
  • Chlorinated Chain : The 3-chloropropyl chain is common across analogs, but its position and adjacent functional groups influence reactivity. For example, in morpholine derivatives, the ether oxygen may stabilize intermediates during substitution reactions.

Physical Properties

  • Stability : The aromatic pyridine core may confer greater thermal stability than saturated heterocycles like pyrrolidine.

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